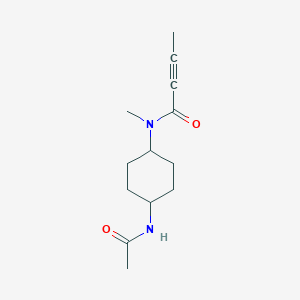
N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide, commonly known as Acetylcyclohexylaminoethylamino-2-propynyl ester (ACEA), is a selective agonist of the cannabinoid receptor 1 (CB1) and is widely used in scientific research. ACEA is a synthetic compound that was first synthesized by Pfizer in 1998. Since then, it has been used in numerous studies to investigate the mechanism of action of CB1 receptors and their role in various physiological processes.
Mecanismo De Acción
N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide binds to CB1 receptors and activates them, leading to the modulation of various physiological processes. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of pain perception, appetite, and memory. The activation of CB1 receptors by N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the modulation of these physiological processes.
Biochemical and physiological effects:
N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide has been shown to modulate pain perception, appetite, and memory. It has also been used to investigate the role of CB1 receptors in the development of obesity, diabetes, and other metabolic disorders. N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide has been shown to increase food intake and body weight in animal models, indicating its potential role in the development of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide in scientific research has several advantages, including its high potency and selectivity for CB1 receptors. However, there are also some limitations to its use, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.
Direcciones Futuras
There are several future directions for the use of N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide in scientific research. One potential direction is the investigation of its role in the development of metabolic disorders such as obesity and diabetes. Another potential direction is the investigation of its potential therapeutic uses in the treatment of pain and memory disorders. Additionally, the development of new synthetic compounds that are more potent and selective than N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide could lead to new discoveries in the field of cannabinoid research.
Métodos De Síntesis
The synthesis of N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide involves several steps, including the reaction of cyclohexanone with ethyl chloroacetate, followed by the reaction of the resulting product with methylamine. The final step involves the reaction of the intermediate product with propargyl bromide to produce N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide. The synthesis of N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide is a potent and selective agonist of CB1 receptors and has been extensively used in scientific research to investigate the role of CB1 receptors in various physiological processes. N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide has been shown to modulate pain perception, appetite, and memory. It has also been used to investigate the role of CB1 receptors in the development of obesity, diabetes, and other metabolic disorders.
Propiedades
IUPAC Name |
N-(4-acetamidocyclohexyl)-N-methylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-5-13(17)15(3)12-8-6-11(7-9-12)14-10(2)16/h11-12H,6-9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMXACARGHWPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C1CCC(CC1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


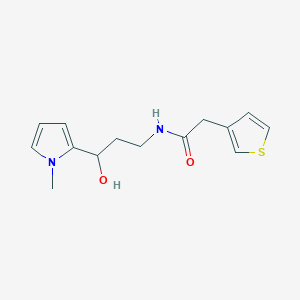
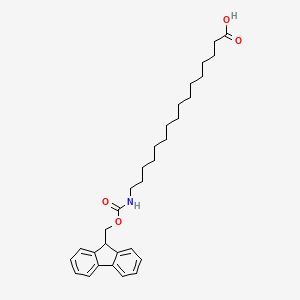

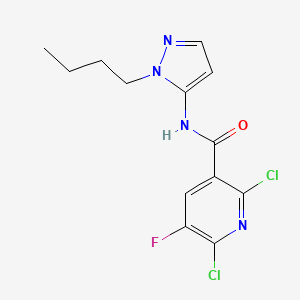
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2755198.png)
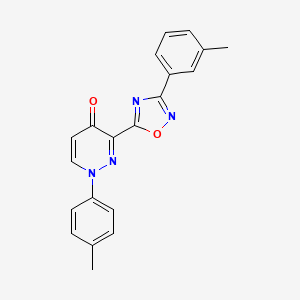
![N-(2,4-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755202.png)

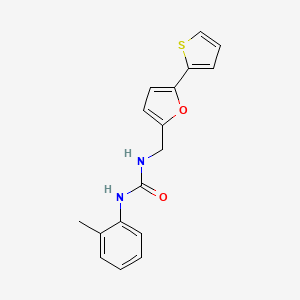


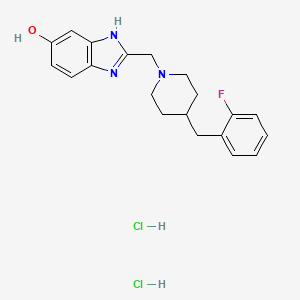
![4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2755209.png)